Methyl 7-fluoro-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 7-fluoro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-fluoro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysis for the cyclization of aryl acetylenes is also a notable method .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-fluoro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 7-fluoro-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Potential therapeutic applications include the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of methyl 7-fluoro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The presence of the fluorine atom enhances its binding affinity to target molecules, thereby increasing its efficacy .
Comparison with Similar Compounds
Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the fluorine and carboxylate groups.
7-Fluoro-1-benzofuran: This compound is similar but does not have the carboxylate group.
1-Benzofuran-3-carboxylate: This compound lacks the fluorine atom.
Uniqueness: Methyl 7-fluoro-1-benzofuran-3-carboxylate is unique due to the combined presence of the fluorine atom and the carboxylate group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the carboxylate group increases its solubility and reactivity .
Properties
Molecular Formula |
C10H7FO3 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 7-fluoro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H7FO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,1H3 |
InChI Key |
ACNKXSRRLLSGAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC2=C1C=CC=C2F |
Origin of Product |
United States |
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